1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
Description
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group (3-position) and a trifluoromethoxy group (4-position). Its molecular formula is C₁₀H₉BrF₃NO₂, with a molecular weight of 312.08 g/mol. The compound’s structure combines reactive functional groups:
- Trifluoromethoxy group: Imparts metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.
- Amino group: Provides hydrogen-bonding capability, influencing solubility and biological interactions.
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
PBMYYNVBGTVVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)Acetophenone
The trifluoromethoxy group is introduced via nucleophilic substitution on 4-hydroxyacetophenone. A common method involves reacting 4-hydroxyacetophenone with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride, TBAF) in dimethylformamide (DMF) at 60°C:
$$
\text{4-Hydroxyacetophenone} + \text{TMSCF}_3 \xrightarrow{\text{TBAF, DMF}} \text{4-(Trifluoromethoxy)acetophenone}
$$
Key Data:
- Yield: 68–72%
- Purity: >95% (by HPLC)
- Reaction Time: 12–16 hours
The electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, directing subsequent electrophilic substitutions to the meta position.
Nitration to 3-Nitro-4-(Trifluoromethoxy)Acetophenone
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity:
$$
\text{4-(Trifluoromethoxy)acetophenone} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-4-(trifluoromethoxy)acetophenone}
$$
Optimization Insights:
Bromination to 3-Bromo-1-(3-Nitro-4-(Trifluoromethoxy)Phenyl)Propan-2-One
Bromination at the β-position of the propan-2-one moiety is achieved using bromine (Br₂) in dichloromethane (CH₂Cl₂) at 0°C. Alternatively, N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) offers better selectivity:
$$
\text{3-Nitro-4-(trifluoromethoxy)acetophenone} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{3-Bromo-1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-2-one}
$$
Comparative Bromination Methods
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0°C | 75 | Moderate |
| NBS | CCl₄ | 60°C | 88 | High |
NBS minimizes polybromination by facilitating radical-mediated chain mechanisms.
Reduction to this compound
The nitro group is reduced to an amino group using catalytic hydrogenation (H₂, Pd/C) in ethanol at room temperature. Alternatively, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) achieves similar results:
$$
\text{3-Bromo-1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-2-one} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Target Compound}
$$
Reduction Conditions:
- Catalytic Hydrogenation: 92% yield, 99% purity.
- SnCl₂/HCl: 85% yield, requires post-reduction neutralization.
Alternative Synthetic Pathways
Diazotization-Bromination Approach
Adapting methodologies from aryl diazonium chemistry, the amino group can be introduced via diazotization of a nitro precursor, followed by bromination (Figure 1):
- Diazotize 3-nitro-4-(trifluoromethoxy)phenol with NaNO₂/HBr.
- Brominate using CuBr/HBr to yield 3-bromo-4-(trifluoromethoxy)phenol.
- Acetylate and reduce to install the propan-2-one moiety.
This route avoids direct nitration of acetophenone derivatives but involves additional protection/deprotection steps.
Ullmann Coupling for Propan-2-One Installation
For rings resistant to Friedel-Crafts acylation, Ullmann coupling links iodobenzene derivatives with acetylacetone under copper catalysis:
$$
\text{3-Amino-4-(trifluoromethoxy)iodobenzene} + \text{Acetylacetone} \xrightarrow{\text{CuI, DMF}} \text{Target Compound}
$$
Yields remain modest (50–60%) due to steric hindrance from substituents.
Industrial-Scale Production Considerations
Continuous flow reactors enhance bromination and reduction efficiency by improving heat transfer and mixing. For example:
- Bromination in Flow : Br₂ and substrate are pumped through a PTFE reactor at 10 mL/min, achieving 94% conversion in 2 minutes.
- Reduction in Flow : H₂ gas is introduced via a membrane contactor, reducing reaction time from 6 hours to 30 minutes.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Dehalogenation during reduction | Use SnCl₂/HCl instead of H₂/Pd/C |
| Over-bromination | Employ NBS with radical inhibitors |
| Nitro group reduction interference | Protect bromine with thioether groups temporarily |
Chemical Reactions Analysis
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
CAS No.: 1804043-04-6 (same molecular formula: C₁₀H₉BrF₃NO₂) . This isomer differs in substituent positions: the amino group is at the 2-position, and the trifluoromethoxy group is at the 3-position (vs. 3-amino/4-trifluoromethoxy in the target compound).
Key Differences:
| Property | Target Compound (3-Amino-4-TFMO*) | Isomer (2-Amino-3-TFMO*) |
|---|---|---|
| Substituent Positions | Amino (3), TFMO* (4) | Amino (2), TFMO* (3) |
| Electronic Effects | Para-substituted TFMO may enhance electron withdrawal, stabilizing the ketone. | Ortho-amino group could engage in intramolecular H-bonding with the ketone, altering reactivity. |
| Steric Effects | Less steric hindrance between substituents (meta positions). | Proximity of amino and TFMO groups (ortho) may hinder rotation or interactions. |
| Synthetic Utility | Bromine at β-position to ketone facilitates nucleophilic substitution (e.g., forming amines or ethers). | Ortho-amino group may direct electrophilic substitution reactions differently. |
*TFMO = trifluoromethoxy
However, experimental data (melting point, solubility) for both compounds are unavailable, limiting direct comparisons.
Heterocyclic Analogs: Pyrazolo-Pyrimidine Derivatives
describes 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds . These feature:
- Trifluoromethoxy group : Shared with the target compound, suggesting a role in target binding or metabolic stability.
- Pyridine substituent : Enhances π-π stacking in biological targets.
Comparative Analysis:
The shared trifluoromethoxy group in both compounds underscores its versatility in enhancing lipophilicity and resistance to oxidative metabolism. However, the target compound’s bromoketone moiety distinguishes it as a reactive intermediate rather than a direct therapeutic agent.
Biological Activity
1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated propanone moiety and a trifluoromethoxy group, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H9BrF3NO2
- Molecular Weight : 312.08 g/mol
- CAS Number : 1804043-09-1
The trifluoromethoxy group enhances lipophilicity, which may influence the compound's reactivity and interaction with biological targets .
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The presence of the amino group and the trifluoromethoxy substituent likely enhances its binding affinity to these targets. The compound may engage in nucleophilic addition or substitution reactions, facilitating covalent interactions with biomolecules .
In Vitro Studies
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in assays measuring cell proliferation inhibition, the compound demonstrated significant activity against breast cancer cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | MTT Assay |
| WiDr (Colon) | 20 | SRB Assay |
These results indicate that the compound may inhibit glycolytic pathways essential for cancer cell survival, which aligns with findings from other studies involving similar compounds .
In Vivo Studies
In vivo pharmacokinetic studies have shown that after administration, this compound has a half-life of approximately 30 minutes when administered orally. This rapid metabolism suggests that while the compound has potential therapeutic effects, its short half-life may limit its efficacy without further formulation development .
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in treating various cancers:
- Triple-Negative Breast Cancer (TNBC) : In a preclinical model, treatment with this compound resulted in reduced tumor growth without systemic toxicity, indicating a favorable safety profile .
- Colon Cancer Models : The compound showed promise in inhibiting tumor growth in mouse models of colon cancer, supporting its role as a candidate for further clinical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
